molecular formula C12H18O3 B1582100 3-Octenylsuccinic anhydride CAS No. 26680-54-6

3-Octenylsuccinic anhydride

Cat. No. B1582100
CAS RN: 26680-54-6
M. Wt: 210.27 g/mol
InChI Key: FLISWPFVWWWNNP-UHFFFAOYSA-N
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Description

3-Octenylsuccinic anhydride (OSA) is a versatile chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a cyclic anhydride that is derived from maleic anhydride, which is widely used in the chemical industry as a precursor for various chemicals. OSA has been extensively studied for its potential applications in various fields, including food science, material science, and pharmaceuticals.

Scientific Research Applications

Modification of Starch Properties

3-Octenylsuccinic anhydride (OSA) is extensively used in modifying starch properties. A study by Bai et al. (2014) investigated OSA-modified starches, focusing on the position of modifying groups along starch chains. They found that the weight-average molecular weight and branching points of the starch were affected by the degree of substitution (DS) with OSA (Bai, Kaufman, Wilson, & Shi, 2014). Similarly, Sweedman et al. (2013) analyzed the impact of OSA modification on β-amylolysis of starch, discovering changes in hydrolysis rates and molecular sizes of OSA-modified starches (Sweedman, Hasjim, Tizzotti, Schäfer, & Gilbert, 2013).

Nanoparticle Drug Delivery Systems

Yu et al. (2020) synthesized an environmentally friendly, pH-sensitive chitosan-octenylsuccinic anhydride (OSA-CS) for drug delivery. They found that the drug-loaded nanoparticles showed excellent biocompatibility, anti-inflammatory, and antioxidant efficacy, making OSA-CS a promising system for targeted therapy (Yu, Ma, Ye, Li, & Zhang, 2020).

Emulsifying and Stabilizing Properties

Li et al. (2019) studied the effects of octenylsuccinylation on starch granules as emulsifiers, revealing that smaller particles of octenylsuccinate-starch granules exhibited better emulsifying properties (Li, Li, Yang, He, Zhang, Fu, Tan, & Huang, 2019). Another research by Sweedman et al. (2013) reviewed the properties of OSA-modified starches, highlighting their use in stabilizing, encapsulating, and rheological applications (Sweedman, Tizzotti, Schäfer, & Gilbert, 2013).

Analytical Techniques and Structural Characterization

Qiu, Bai, and Shi (2012) developed a high-performance liquid chromatographic analysis of OSA and its forms in modified starch, contributing to the understanding of its structure and distribution (Qiu, Bai, & Shi, 2012).

Optimization and Modeling of Starch Ester Synthesis

Abdollahzadeh, Mehranian, and Vahabzadeh (2008) used response surface methodology (RSM) to model the relationship between maize starch treated with OSA and various reaction conditions. Their work provided a mathematical relationship crucial for optimizing starch ester synthesis (Abdollahzadeh, Mehranian, & Vahabzadeh, 2008).

Food and Cosmetic Applications

Research on Aluminum Starch Octenylsuccinate, a derivative of OSA, by Carratù (2002) and Nair & Yamarik (2002) explored its safety and use in cosmetics and foods, assessing aspects like toxicity and stability (Carratù, 2002); (Nair & Yamarik, 2002).

Future Directions

: Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles : Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State : Statistical analysis

properties

IUPAC Name

3-oct-1-enyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLISWPFVWWWNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052515
Record name 1-Octenylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Octenylsuccinic anhydride

CAS RN

7757-96-2
Record name Dihydro-3-(1-octen-1-yl)-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7757-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octenylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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